molecular formula C20H21F6N3O7 B12940290 H-Pro-Trp-OH.2TFA

H-Pro-Trp-OH.2TFA

Cat. No.: B12940290
M. Wt: 529.4 g/mol
InChI Key: OFLRUYSZPHSLSO-AXEKQOJOSA-N
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Description

H-Pro-Trp-OH·2TFA is a dipeptide composed of proline (Pro) and tryptophan (Trp) residues, modified with two trifluoroacetic acid (TFA) molecules to enhance solubility and stability. For instance, related dipeptides like H-Trp-Pro-Tyr-OH (C25H28N4O5, MW 464.52) exhibit solubility in DMSO and require storage at -20°C to maintain integrity . TFA salts are commonly used in peptide synthesis to improve handling and bioavailability, suggesting similar applications for H-Pro-Trp-OH·2TFA in pharmaceutical research or as a biochemical tool. Regulatory guidelines emphasize the need for rigorous structural confirmation (e.g., stereochemistry, crystallinity) and purity (>98%) for such compounds .

Properties

Molecular Formula

C20H21F6N3O7

Molecular Weight

529.4 g/mol

IUPAC Name

(2S)-3-(1H-indol-3-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C16H19N3O3.2C2HF3O2/c20-15(13-6-3-7-17-13)19-14(16(21)22)8-10-9-18-12-5-2-1-4-11(10)12;2*3-2(4,5)1(6)7/h1-2,4-5,9,13-14,17-18H,3,6-8H2,(H,19,20)(H,21,22);2*(H,6,7)/t13-,14-;;/m0../s1

InChI Key

OFLRUYSZPHSLSO-AXEKQOJOSA-N

Isomeric SMILES

C1C[C@H](NC1)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Canonical SMILES

C1CC(NC1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares H-Pro-Trp-OH·2TFA with structurally related compounds from the evidence:

Compound Molecular Formula Molecular Weight Solubility Storage Purity Key Features
H-Trp-Pro-Tyr-OH C25H28N4O5 464.52 DMSO -20°C >98.00% Tripeptide with Tyr; used in drug delivery studies
H-Phe(4-NH2)-OH C9H12N2O2 180.20 Not specified Not provided Not reported Modified Phe with NH2 group; toxic (H315, H319)
(R)-2-Amino-3-(4-aminophenyl)propanoic acid C9H12N2O2 180.20 Not specified Not provided Not reported Structural analog with 85% similarity to H-Phe(4-NH2)-OH

Key Observations :

  • The TFA salt further differentiates its solubility and stability from non-salt forms.
  • Toxicity: Unlike H-Phe(4-NH2)-OH, which carries warnings for skin/eye irritation (H315, H319), H-Pro-Trp-OH·2TFA’s safety profile is likely milder, as TFA salts are generally non-toxic at research concentrations .
  • Synthesis : While H-Phe(4-NH2)-OH is synthesized via hydrogenation (85–87% yield), dipeptides like H-Trp-Pro-Tyr-OH likely employ solid-phase peptide synthesis (SPPS), which may affect scalability and cost .
Regulatory and Quality Control Considerations

Regulatory frameworks mandate detailed characterization for peptides and amino acid derivatives. For example:

  • Purity Standards : Both H-Trp-Pro-Tyr-OH and H-Pro-Trp-OH·2TFA must exceed 98% purity, validated via HPLC or mass spectrometry .
  • Biological Source Compliance : If derived from animal or plant sources, additional validation against natural analogs is necessary to ensure batch consistency .

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